molecular formula C9H16N4O4 B8179584 3-Azido-n-boc-d-alanine methyl ester

3-Azido-n-boc-d-alanine methyl ester

Cat. No.: B8179584
M. Wt: 244.25 g/mol
InChI Key: MBHFAIHTQFEOMY-ZCFIWIBFSA-N
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Description

3-Azido-n-boc-d-alanine methyl ester is a useful research compound. Its molecular formula is C9H16N4O4 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O4/c1-9(2,3)17-8(15)12-6(5-11-13-10)7(14)16-4/h6H,5H2,1-4H3,(H,12,15)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHFAIHTQFEOMY-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CN=[N+]=[N-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Azido Functionalized Chiral Amino Acid Derivatives in Organic Synthesis

Azido-functionalized chiral amino acid derivatives are a fundamentally important class of molecules in contemporary organic synthesis. Their significance stems from the unique combination of a bioorthogonal azide (B81097) group and a stereochemically defined amino acid scaffold. nih.govnih.gov The term "bioorthogonal" refers to a chemical reaction that can occur inside a living system without interfering with native biochemical processes. The azide group is the premier example of such a functional group, as it is virtually absent in biological systems and does not react with the vast majority of biological molecules. nih.gov

This inertness allows chemists to use azides as chemical handles for specific modifications. nih.gov The most prominent reaction involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". peptide.comresearchgate.net This reaction is highly efficient and selective, forming a stable triazole linkage between the azide-containing molecule and a molecule bearing an alkyne group. peptide.comresearchgate.net This capability is widely exploited for labeling biomolecules, synthesizing peptidomimetics, and creating complex molecular architectures. peptide.comresearchgate.net

Furthermore, the chirality of these amino acid derivatives is crucial. wou.edu Most biological molecules are chiral, and the biological activity of a compound is often dependent on its specific three-dimensional arrangement. wou.edu By using chiral building blocks like azido-functionalized amino acids, chemists can construct new molecules with precise stereochemical control, which is essential for developing effective pharmaceuticals and probes for studying biological systems. rsc.orgjst.go.jp These derivatives serve as excellent starting points for creating unnatural amino acids, which can be incorporated into peptides to enhance their stability, enforce specific conformations, or introduce novel functionalities. jst.go.jpnih.gov

Overview of the Chemical Versatility of 3 Azido N Boc D Alanine Methyl Ester As a Synthetic Intermediate

3-Azido-N-Boc-D-alanine methyl ester is a prime example of a versatile synthetic intermediate, deriving its utility from its distinct functional groups: the azide (B81097), the Boc-protected amine, and the methyl ester. Each of these sites can be manipulated with a high degree of chemical selectivity.

The synthesis of this key intermediate typically starts from the readily available N-Boc-D-serine methyl ester. frontiersin.org The hydroxyl group of the serine derivative is first converted into a better leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride. frontiersin.org This is followed by nucleophilic substitution with sodium azide (NaN₃), which displaces the mesylate to introduce the azide functionality, yielding the final product. frontiersin.org

The primary application of this compound is its participation in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. frontiersin.org It can be reacted with a wide variety of terminal alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazole-containing products. frontiersin.org This reaction is exceptionally reliable and provides a straightforward method for linking the amino acid scaffold to other molecular fragments. peptide.comenamine.net

Beyond cycloaddition, the azide group can undergo other transformations. For instance, it can be reduced to a primary amine via methods like Staudinger reduction or catalytic hydrogenation. This provides a route to diamino acid derivatives. The Boc protecting group on the nitrogen is stable under many reaction conditions but can be readily removed using strong acids, such as trifluoroacetic acid or hydrochloric acid, to liberate the free amine. frontiersin.org Similarly, the methyl ester can be hydrolyzed under basic conditions (e.g., using lithium hydroxide (B78521) or sodium hydroxide) to yield the corresponding carboxylic acid. This orthogonal reactivity allows for sequential and controlled modifications at different parts of the molecule, making it a highly adaptable building block in multi-step syntheses. activate-scientific.com

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 301671-17-0 sigmaaldrich.com
Molecular Formula C₉H₁₆N₄O₄
Molecular Weight 244.25 g/mol sigmaaldrich.com
Appearance Typically a colorless to yellow oil frontiersin.org
Key Functional Groups Azide (-N₃), Boc-protected amine, Methyl ester (-COOCH₃)

Historical Context of Azide Chemistry in the Development of Advanced Chemical Building Blocks

Derivatization from N-Boc-D-serine Methyl Ester Precursors

The conversion of N-Boc-D-serine methyl ester to its 3-azido counterpart is a well-established two-step process. This method hinges on the transformation of the primary alcohol in the serine side chain into a good leaving group, which is subsequently displaced by the azide nucleophile.

Mesylation of N-Boc-D-serine Methyl Ester

The initial step in the synthesis involves the activation of the hydroxyl group of N-Boc-D-serine methyl ester via mesylation. This is typically achieved by reacting the precursor with methanesulfonyl chloride (MsCl) in the presence of a base. The choice of base and solvent is critical to ensure complete reaction and minimize side products. Triethylamine (B128534) (TEA) is a commonly employed base for this transformation, and dichloromethane (B109758) (DCM) is a suitable solvent.

The reaction is generally carried out at a reduced temperature, typically 0 °C, to control the exothermic nature of the reaction and prevent potential side reactions. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the triethylamine hydrochloride salt and any excess reagents. The resulting N-Boc-O-mesyl-D-serine methyl ester is often an oil or a low-melting solid that can be purified by column chromatography or used directly in the next step. In some procedures, similar activation is achieved using p-toluenesulfonyl chloride (TsCl) to yield the corresponding tosylate. orgsyn.org

Nucleophilic Substitution with Sodium Azide

Following the activation of the hydroxyl group, the mesylated or tosylated intermediate undergoes a nucleophilic substitution reaction with sodium azide (NaN₃). This reaction proceeds via an Sₙ2 mechanism, which results in the inversion of configuration at the carbon atom bearing the leaving group. However, since the reaction occurs at the β-carbon and not the chiral α-carbon, the stereochemistry of the amino acid is retained.

The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the sodium cations and enhances the nucleophilicity of the azide anion. masterorganicchemistry.com The reaction temperature is a crucial parameter and is often elevated to facilitate the displacement of the mesylate or tosylate group. Temperatures around 70-80 °C are commonly reported for this transformation. The progress of the reaction is monitored by TLC, and upon completion, the product is isolated by extraction and purified by column chromatography.

Stereoselective Synthesis and Enantiomeric Purity Maintenance of 3-Azido-N-Boc-D-alanine Methyl Ester

A paramount concern in the synthesis of this compound is the preservation of the enantiomeric purity of the D-configuration. The synthetic route starting from N-Boc-D-serine methyl ester is designed to be stereospecific. The mesylation step does not involve the chiral center, and the subsequent nucleophilic substitution with azide occurs at the non-chiral β-carbon. Therefore, the stereochemical integrity of the α-carbon is expected to be maintained throughout the reaction sequence.

The enantiomeric excess (ee) of the final product can be determined using chiral High-Performance Liquid Chromatography (HPLC). wiley-vch.denih.gov For instance, chiral columns such as Chiralpak-AD-H can be employed to separate the D and L enantiomers, allowing for the quantification of the enantiomeric purity. wiley-vch.de The retention of the D-configuration can be further confirmed by comparing the optical rotation of the synthesized product with literature values for the pure enantiomer.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

For the mesylation step, the stoichiometry of methanesulfonyl chloride and the base, the reaction temperature, and the reaction time are key variables. An excess of the mesylating agent and base is often used to ensure complete conversion of the starting material. However, excessive amounts can lead to side reactions and complicate purification.

In the nucleophilic substitution step, the choice of solvent, reaction temperature, and reaction time are critical. Polar aprotic solvents like DMF and DMSO are generally preferred to facilitate the Sₙ2 reaction. masterorganicchemistry.com The temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting materials or products. The reaction time is typically determined by monitoring the disappearance of the mesylated intermediate by TLC.

A study on a related synthesis of Fmoc-protected azido-alanine reported yields of around 50% for the two-step process of mesylation followed by azide substitution. Similar yields can be expected for the Boc-protected analogue under optimized conditions.

Advanced Purification and Spectroscopic Characterization Techniques for Synthetic Intermediates

The purity of the intermediate, N-Boc-O-mesyl-D-serine methyl ester, and the final product, this compound, is critical for their use in subsequent synthetic steps. Column chromatography on silica (B1680970) gel is the most common method for the purification of both compounds. orgsyn.org The choice of eluent system is crucial for achieving good separation from impurities. A gradient of ethyl acetate (B1210297) in hexanes is often effective for this purpose.

Spectroscopic techniques are essential for the characterization of the synthetic intermediates and the final product.

For N-Boc-O-mesyl-D-serine methyl ester , the following spectroscopic data would be expected:

¹H NMR: Signals corresponding to the Boc protecting group (a singlet around 1.4 ppm), the methyl ester (a singlet around 3.8 ppm), the methanesulfonyl group (a singlet around 3.0 ppm), and the protons of the serine backbone.

¹³C NMR: Resonances for the carbonyl carbons of the ester and carbamate (B1207046), the carbons of the Boc and mesyl groups, and the carbons of the alanine (B10760859) backbone.

IR Spectroscopy: Characteristic absorption bands for the N-H bond of the carbamate, the C=O stretching of the ester and carbamate groups, and the S=O stretching of the sulfonate ester.

For this compound , the key spectroscopic features include:

¹H NMR: Signals for the Boc group, the methyl ester, and the protons of the alanine backbone. The protons on the β-carbon adjacent to the azide group will show a characteristic chemical shift.

¹³C NMR: Resonances for the carbonyl carbons, the carbons of the Boc group, and the carbons of the alanine backbone. The carbon attached to the azide group will have a distinct chemical shift.

IR Spectroscopy: A strong, sharp absorption band around 2100 cm⁻¹ is a definitive indicator of the presence of the azide functional group. Other characteristic bands for the N-H and C=O groups will also be present.

High-resolution mass spectrometry (HRMS) is also used to confirm the elemental composition of the synthesized compounds.

Interactive Data Tables

Table 1: Key Reagents and Typical Reaction Conditions

StepReagent 1Reagent 2SolventTemperature (°C)
MesylationN-Boc-D-serine methyl esterMethanesulfonyl chlorideDichloromethane0
Azide SubstitutionN-Boc-O-mesyl-D-serine methyl esterSodium azideDimethylformamide70-80

Table 2: Spectroscopic Data for this compound (Expected)

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~4.5mα-CH
¹H~3.8sOCH₃
¹H~3.6mβ-CH₂
¹H~1.4sC(CH₃)₃
¹³C~170sC=O (ester)
¹³C~155sC=O (Boc)
¹³C~80sC(CH₃)₃
¹³C~55sα-CH
¹³C~53sOCH₃
¹³C~52sβ-CH₂

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Azido-N-Boc-D-alanine Methyl Esterbeilstein-journals.orgthieme-connect.deed.ac.uk

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, prized for its efficiency, selectivity, and biocompatibility. ed.ac.uknih.gov This reaction is particularly relevant for this compound, as the azido (B1232118) group serves as a handle for conjugation with a wide array of alkyne-containing molecules. The reaction is known for its high yields, stereospecificity, and the generation of by-products that are easily removed. nih.gov

The hallmark of the CuAAC reaction is the exclusive and regioselective formation of 1,4-disubstituted 1,2,3-triazole rings. beilstein-journals.orgthieme-connect.de When this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst, it yields a stable triazole-linked product. nih.govorganic-chemistry.org This transformation is a significant acceleration, by factors of up to 10⁷, compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically requires heat and produces a mixture of 1,4- and 1,5-regioisomers. beilstein-journals.orgrsc.org The resulting triazole unit is not merely a linker but is recognized for its metabolic stability and its ability to act as a non-classical amide isostere in designing therapeutic agents. nih.gov

Key Features of CuAAC-Mediated Triazole Formation
FeatureDescriptionReference
Reaction TypeCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) thieme-connect.de
ReactantsAzide (e.g., this compound) and a terminal alkyne beilstein-journals.org
Product1,4-disubstituted 1,2,3-triazole beilstein-journals.orgthieme-connect.de
RegioselectivityStrictly forms the 1,4-isomer beilstein-journals.org
Key AdvantageHigh efficiency and reaction rate acceleration compared to uncatalyzed reactions beilstein-journals.orgthieme-connect.de

The catalytically active species in CuAAC is the copper(I) ion. thieme-connect.deed.ac.uk A common and convenient method for generating Cu(I) in situ involves the reduction of a copper(II) salt, most frequently copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O). beilstein-journals.orgthieme-connect.de Sodium ascorbate (B8700270) is the reducing agent of choice for this purpose, particularly in biological applications and standard solution-phase synthesis. beilstein-journals.orgnih.gov It is typically added in excess to ensure the complete reduction of Cu(II) to Cu(I) and to maintain the copper in its active +1 oxidation state throughout the reaction. beilstein-journals.orgrsc.org This system is advantageous due to its tolerance of molecular oxygen and a wide range of functional groups, including esters and Boc-protecting groups. beilstein-journals.orgthieme-connect.de However, in biological contexts, the combination of copper and ascorbate can generate reactive oxygen species, which can be mitigated by the use of stabilizing ligands. ed.ac.uknih.gov

The choice of solvent is critical for optimizing the CuAAC reaction. The copper sulfate/sodium ascorbate system is highly effective in aqueous media, often mixed with organic co-solvents to ensure the solubility of all reactants. beilstein-journals.org Common solvent mixtures include water with alcohols like tert-butanol (B103910) or with dimethyl sulfoxide (DMSO). beilstein-journals.org The reaction demonstrates remarkable tolerance to a broad pH range, typically from 4 to 12. beilstein-journals.org For substrates that are not water-soluble, the reaction can still proceed efficiently in water by dissolving the substrates in a miscible organic co-solvent. thieme-connect.de The reaction proceeds smoothly at room temperature, contributing to its mild and versatile nature. beilstein-journals.org

Regioselective Transformations Involving the Azido Moiety

The primary regioselective transformation for the azido group in this compound is the aforementioned CuAAC reaction. The mechanism of the CuAAC dictates the high regioselectivity observed. Computational and experimental studies suggest that the reaction proceeds through the formation of a copper(I) acetylide intermediate. thieme-connect.de This intermediate then reacts with the azide, guided by the copper catalyst, to selectively form the 1,4-disubstituted triazole product, precluding the formation of the 1,5-isomer. beilstein-journals.orgthieme-connect.de This strict regioselectivity is a key feature that makes the CuAAC a powerful tool for constructing complex molecules with precise connectivity. beilstein-journals.org While other reactions of azides exist, such as the Staudinger reaction, they can occur as side reactions in CuAAC if phosphine-based ligands or reducing agents are used. beilstein-journals.org

Selective Cleavage and Modification of the N-Boc Protecting Group and Methyl Esterbeilstein-journals.orgthieme-connect.demdpi.com

The N-tert-butoxycarbonyl (N-Boc) group and the methyl ester are orthogonal protecting groups that can be selectively removed under different conditions. The CuAAC reaction is compatible with both the Boc group and the methyl ester, meaning the triazole can be formed first without affecting these functionalities. beilstein-journals.org

The N-Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. nih.govresearchgate.net Traditional methods for Boc deprotection rely on strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents such as dioxane or ethyl acetate. nih.govresearchgate.net

Research has demonstrated efficient deprotection of N-Boc-D-alanine methyl ester using a deep eutectic solvent (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid. mdpi.comresearchgate.net This method achieved a yield of over 98% in just 10 minutes, highlighting its efficiency. mdpi.comresearchgate.net Crucially, under these and other carefully controlled acidic conditions, the methyl ester group remains intact, demonstrating the selective nature of the deprotection. mdpi.comnih.govresearchgate.net This selectivity is vital for synthetic routes where the ester is needed for subsequent modifications.

Conditions for Acid-Catalyzed N-Boc Deprotection
Reagent/SystemConditionsSelectivityReference
Trifluoroacetic acid (TFA)Typically in Dichloromethane (DCM)Standard method for Boc cleavage nih.gov
Hydrogen Chloride (HCl)In organic solvents (e.g., dioxane, ethyl acetate, methanol)Common and effective nih.gov
Choline Chloride/p-Toluenesulfonic Acid (DES)Catalytic amounts, short reaction times (e.g., 10 min)High yield (>98%) with N-Boc-D-alanine methyl ester; ester group is compatible mdpi.comresearchgate.net
Aqueous Phosphoric AcidAqueous conditionsAlternative acidic condition nih.gov

Hydrolysis and Transesterification Reactions of the Methyl Ester

The methyl ester of this compound serves as a crucial protecting group for the carboxylic acid functionality. Its selective cleavage to yield the corresponding carboxylic acid, or its conversion to other esters via transesterification, are fundamental transformations for the further use of this building block in peptide synthesis and the development of complex molecular architectures. The reactivity of the ester is influenced by the presence of the N-Boc protecting group and the azido functionality, necessitating carefully chosen reaction conditions to ensure high yields and maintain the stereochemical integrity of the chiral center.

Chemical Hydrolysis (Saponification)

The most common method for the deprotection of the methyl ester in N-Boc protected amino acids is through base-catalyzed hydrolysis, also known as saponification. This reaction is typically performed under mild conditions to prevent side reactions, such as racemization of the α-carbon or degradation of the base-sensitive Boc group.

Lithium hydroxide (B78521) (LiOH) is the reagent of choice for this transformation, often used in a mixture of aqueous and organic solvents like tetrahydrofuran (B95107) (THF), methanol (B129727), or dioxane. thieme-connect.dechemicalforums.comsciforum.net The use of LiOH is favored due to its high efficacy at lower temperatures, which helps to preserve the stereochemical purity of the amino acid. chemicalforums.com While other alkali metal hydroxides such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be employed, they may require more careful control of the reaction conditions. chemicalforums.com

Research on analogous N-Boc protected amino acid methyl esters has shown that the reaction typically proceeds smoothly at room temperature or below. chemicalforums.com For instance, the hydrolysis of various peptide methyl esters has been successfully achieved using LiOH in solvent systems like THF/water or methanol/water. nih.gov However, it is important to note that in the synthesis of complex peptides, the choice of base and solvent system can be critical to avoid undesired side reactions. In one study, the use of LiOH in a THF-methanol-H₂O mixture led to the cleavage of a peptide chain from a macrocyclic ring system, a problem that was circumvented by using the more nucleophilic lithium hydroperoxide. thieme-connect.de The potential for racemization, although generally low under carefully controlled conditions with LiOH, is a known risk with N-methylated amino acid derivatives and highlights the need for careful monitoring during the saponification of any substituted amino acid. cdnsciencepub.com

Table 1: Representative Conditions for the Hydrolysis of N-Boc-Amino Acid Methyl Esters

Substrate TypeReagent(s)Solvent SystemTemperatureObservationsReference
General N-Boc-Amino Acid Methyl EsterLithium Hydroxide (LiOH)Tetrahydrofuran (THF)/H₂O/MethanolRoom TemperatureCommon and effective method; minimizes racemization. thieme-connect.dechemicalforums.com
Complex Peptide Methyl EsterLithium Hydroperoxide (LiOOH)THF/Methanol/H₂ORoom TemperatureUsed to avoid cleavage of other labile bonds. thieme-connect.de
Quinazolinyl/Imidazolyl-Peptide EstersLithium Hydroxide (LiOH)Not specifiedNot specifiedSuccessful hydrolysis to corresponding carboxylic acids. nih.gov
N-Methylamino Acid EstersPotassium Hydroxide (KOH)Aqueous DioxaneRoom TemperatureSignificant racemization observed. cdnsciencepub.com

Enzymatic Hydrolysis

As an alternative to chemical methods, enzymatic hydrolysis offers a milder and often highly selective route for ester cleavage. Proteases and lipases are capable of catalyzing the hydrolysis of amino acid esters under physiological conditions, which can be advantageous when other sensitive functional groups are present. For example, porcine pancreatic lipase (B570770) has been used for the hydrolysis of a methyl ester in the final steps of a synthesis where chemical methods could induce racemization. thieme-connect.de

The enzyme Alcalase has been shown to effectively hydrolyze Boc-L-alanine-4-nitrophenyl ester, indicating that enzymes of this class can accommodate the N-Boc protecting group. nih.gov This approach provides a green chemistry alternative, avoiding the use of harsh reagents and organic solvents. However, the efficiency of enzymatic hydrolysis can be substrate-dependent, and the steric bulk of the N-Boc group may hinder the binding of the substrate to the active site of some common esterases and lipases. thieme-connect.de

Transesterification Reactions

Transesterification involves the conversion of the methyl ester to a different alkyl ester by reacting it with another alcohol in the presence of a catalyst. While less common than hydrolysis for simple deprotection, this reaction can be a valuable strategy for modifying the properties of the amino acid building block.

This transformation can occur as a side reaction during base-catalyzed hydrolysis if an alcohol other than methanol is used as a co-solvent. For instance, an unexpected rearrangement and transesterification were observed during the attempted hydrolysis of a related N-functionalized amino acid ester with lithium hydroxide in an alcohol solvent, yielding an ester derived from the solvent alcohol. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 3-Azido-N-Boc-D-alanine methyl ester, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves sequential protection, azide introduction, and esterification. For example:

Boc Protection : Protect the amino group of D-alanine using di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous/organic biphasic system (e.g., THF/NaHCO₃) .

Azide Introduction : Substitute the hydroxyl group of the Boc-protected intermediate with an azide via Mitsunobu reaction (using DIAD/TPP) or nucleophilic displacement (e.g., NaN₃ in DMF) .

Methyl Esterification : React the carboxylic acid with methanol under acidic (HCl/MeOH) or coupling (DCC/DMAP) conditions .
Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) or LC-MS to confirm >97% purity. Recrystallization from ethyl acetate/hexane improves crystallinity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • ¹H/¹³C NMR : Peaks at δ 1.4 ppm (Boc tert-butyl), δ 3.7 ppm (methoxy group), and δ 4.2–4.5 ppm (chiral center) confirm stereochemistry .
  • FT-IR : Azide stretch at ~2100 cm⁻¹ and ester carbonyl at ~1740 cm⁻¹ .
  • Purity Assessment :
  • LC-MS : Monitor [M+H]⁺ at m/z 231.1 (calculated) and check for byproducts like unreacted Boc-alanine .
  • Chiral HPLC : Use a Chiralpak® column to verify enantiomeric excess (>98% for D-configuration) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Azide Hazards : Avoid friction, heat, or shock (azides are shock-sensitive). Conduct reactions in a fume hood with blast shields .
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use explosion-proof refrigerators for storage (-20°C, desiccated) .
  • Waste Disposal : Quench azides with sodium nitrite/acidic conditions before disposal to prevent explosive residue .

Advanced Research Questions

Q. How does this compound perform in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation?

  • Methodological Answer :
  • Reaction Optimization :
  • Catalyst System : Use CuSO₄/sodium ascorbate (1:2 molar ratio) in PBS (pH 7.4) at 25°C for 2 hours .
  • Ligands : Add TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to enhance reaction rate and reduce copper toxicity .
  • Efficiency Metrics : Quantify conjugation yield via MALDI-TOF (mass shift analysis) or fluorescence labeling (e.g., DBCO-fluorophore click partners) .

Q. What factors influence the stability of this compound under varying storage and reaction conditions?

  • Methodological Answer :
  • Thermal Stability : TGA/DSC shows decomposition onset at 120°C; avoid prolonged heating >60°C .
  • Photostability : UV-Vis spectra indicate azide degradation under UV light (>254 nm); store in amber vials .
  • Hydrolytic Stability : Monitor ester hydrolysis in aqueous buffers (e.g., PBS) by LC-MS; half-life >48 hours at pH 7.0 .

Q. How can Taguchi experimental design optimize the synthesis of derivatives using this compound?

  • Methodological Answer :
  • Parameter Selection : Key factors include catalyst concentration (CuSO₄), temperature, solvent polarity (DMF vs. THF), and reaction time .
  • Orthogonal Array Design : Use an L9 array to test 3 levels of each parameter (e.g., 0.5–1.5 mol% CuSO₄, 25–60°C). Analyze via ANOVA to identify dominant factors (e.g., catalyst concentration contributes >75% variance) .
  • Validation : Confirm optimized conditions (e.g., 1.0 mol% CuSO₄, 40°C, DMF) yield >95% product .

Q. How can researchers resolve contradictions in reported reactivity of azido esters in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :
  • Contradiction Analysis : Conflicting reports may arise from Fmoc vs. Boc protection strategies. Boc groups (as in this compound) resist piperidine deprotection, making them SPPS-compatible .
  • Mitigation Strategy : Use low-temperature (0°C) coupling with HATU/DIPEA to minimize azide reduction during resin cleavage .

Q. What strategies improve the efficiency of this compound in metabolic labeling studies?

  • Methodological Answer :
  • Cell Permeability : Modify ester lipophilicity via pro-drug approaches (e.g., replacing methyl with pivaloyloxymethyl esters) .
  • Quantitative Analysis : Use bioorthogonal probes (e.g., DBCO-Cy5) and flow cytometry to measure incorporation rates in live cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.